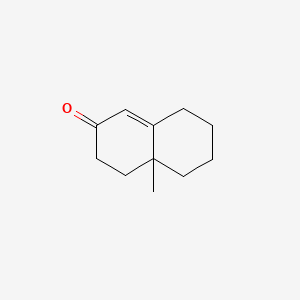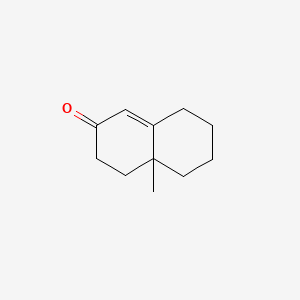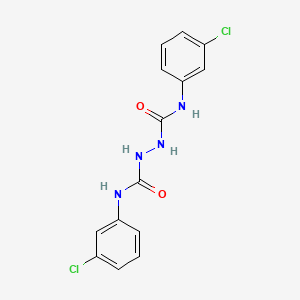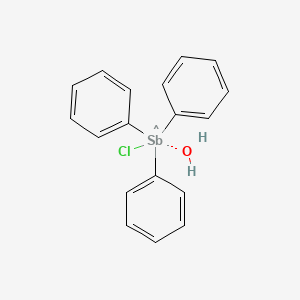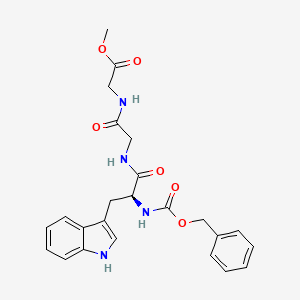
Cbz-Trp-Gly-Gly-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Trp-Gly-Gly-OMe, also known as benzyloxycarbonyl-tryptophan-glycine-glycine-methyl ester, is a synthetic peptide derivative. This compound is part of a class of molecules known as peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have significant applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Trp-Gly-Gly-OMe typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tryptophan using a benzyloxycarbonyl (Cbz) group. The protected tryptophan is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another glycine molecule under similar conditions. Finally, the carboxyl group of the terminal glycine is esterified using methanol and a catalyst like sulfuric acid to obtain the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid and high-yield production of peptides, including this compound .
Chemical Reactions Analysis
Types of Reactions
Cbz-Trp-Gly-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Aqueous sodium hydroxide, methanol.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Deprotected peptide (Trp-Gly-Gly-OMe).
Substitution: Carboxylic acid derivative (Cbz-Trp-Gly-Gly-OH).
Scientific Research Applications
Cbz-Trp-Gly-Gly-OMe has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based drugs.
Biology: Studied for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Cbz-Trp-Gly-Gly-OMe involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific target and context of use .
Comparison with Similar Compounds
Similar Compounds
Cbz-Gly-Gly-OMe: A simpler dipeptide with similar protective groups but lacking the tryptophan residue.
Cbz-Trp-Gly-OMe: A tripeptide missing one glycine residue compared to Cbz-Trp-Gly-Gly-OMe.
Cbz-Gly-Leu-Trp-OBzl: A more complex peptide with different amino acid residues and a benzyl ester group
Uniqueness
This compound is unique due to the presence of the tryptophan residue, which imparts specific binding properties and biological activity. The combination of glycine residues provides flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
Properties
CAS No. |
20696-67-7 |
|---|---|
Molecular Formula |
C24H26N4O6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 2-[[2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C24H26N4O6/c1-33-22(30)14-26-21(29)13-27-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,31)(H,28,32)/t20-/m0/s1 |
InChI Key |
PAYVYPBIOYNRJK-FQEVSTJZSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
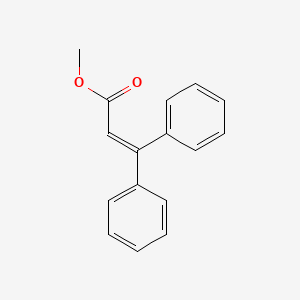


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)
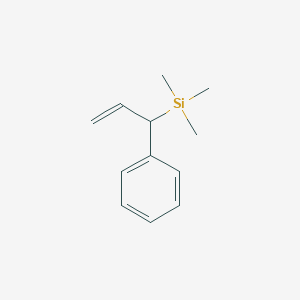

![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)
